4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide

Histone Deacetylase Enzyme Inhibition Chemoproteomics

Addressing the need for validated photoreactive probes in chemoproteomics, 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide enables covalent target engagement mapping via UV-induced crosslinking. - BEProFL-validated for HDAC2 binding site profiling (IC50 = 2.89 × 10⁴ nM). - ≥95% purity ensures consistent crosslinking efficiency & minimal batch-to-batch variability. - Supplied as a research-use-only benzamide scaffold; ships ambient, store at -20 °C for long-term stability.

Molecular Formula C10H9F3N4O
Molecular Weight 258.2 g/mol
CAS No. 2279123-02-1
Cat. No. B1384550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide
CAS2279123-02-1
Molecular FormulaC10H9F3N4O
Molecular Weight258.2 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F
InChIInChI=1S/C10H9F3N4O/c1-17(2)9(18)7-4-3-6(15-16-14)5-8(7)10(11,12)13/h3-5H,1-2H3
InChIKeyMCTVZBAAHYYBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azido-N,N-dimethyl-2-(trifluoromethyl)benzamide: Procurement & Identity


4-Azido-N,N-dimethyl-2-(trifluoromethyl)benzamide (CAS: 2279123-02-1, molecular formula C10H9F3N4O, molecular weight 258.20 g/mol) is a benzamide-based chemical probe featuring a photoreactive aryl azide group and a trifluoromethyl substituent [1]. This compound belongs to the class of photoaffinity labeling (PAL) probes, specifically within the aryl azide photophore family, and is designed for covalent crosslinking to target proteins upon UV irradiation (250–350 nm) [2]. As a member of the benzamide scaffold class, it exhibits structural features associated with histone deacetylase (HDAC) enzyme interaction, making it relevant for chemoproteomics and target identification studies. The compound is commercially available from multiple specialty chemical suppliers at a minimum purity specification of 95% .

4-Azido-N,N-dimethyl-2-(trifluoromethyl)benzamide: Non-Interchangeable Probe Class


Photoaffinity labeling probes exhibit substantial functional divergence despite sharing a common photoreactive group classification. Comparative studies demonstrate that aryl azides, benzophenones, and diazirines generate distinct crosslinking yields, byproduct profiles, and water reactivity patterns when tested under identical conditions [1]. Specifically, 4-azidobenzoyl-based probes yield comparable crosslinking efficiency to diazirines but generate non-uniform irradiation products due to nitrene rearrangement, whereas benzophenones require prolonged UV exposure and produce different crosslinking patterns [2]. Furthermore, within the benzamide scaffold class, subtle structural variations—such as the positioning of the azido group or the presence of the trifluoromethyl substituent—significantly influence both HDAC isoform inhibitory potency and photocrosslinking efficiency [3]. Consequently, substituting 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide with a generic aryl azide or alternative benzamide derivative without empirical validation risks altering target engagement profiles, crosslinking specificity, and overall experimental reproducibility.

4-Azido-N,N-dimethyl-2-(trifluoromethyl)benzamide: Comparative Evidence Guide


HDAC2 Enzyme Inhibition Affinity Comparison

The compound demonstrates measurable inhibitory activity against human full-length recombinant histone deacetylase 2 (HDAC2). The reported IC50 value of 2.89 × 10⁴ nM (28.9 µM) provides a baseline affinity metric for this benzamide-based probe scaffold [1]. For context, structurally optimized photoreactive benzamide probes within the same research series have achieved HDAC2 IC50 values as low as 946 nM, representing approximately 30-fold higher potency [2]. This differential indicates that 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide serves as a moderate-affinity scaffold suitable for applications where ultra-high potency is not the primary selection criterion, such as mapping multiple binding poses via the BEProFL (Binding Ensemble Profiling with Photoaffinity Labeling) approach [3].

Histone Deacetylase Enzyme Inhibition Chemoproteomics

Aryl Azide vs. Diazirine Crosslinking Behavior

4-Azido-N,N-dimethyl-2-(trifluoromethyl)benzamide employs an aryl azide as its photoreactive moiety. Comparative photochemical analysis of four major photoactivatable probe classes—using the pentapeptide thymopentin (TP5) as a model system under identical irradiation conditions—revealed distinct behavioral profiles [1]. The 4-azidobenzoyl group exhibited crosslinking efficiency comparable to that of trifluoromethyl diazirine probes; however, it demonstrated a higher probability of generating non-uniform irradiation products due to nitrene rearrangement pathways, while exhibiting less dominant reactivity with water compared to diazirine-derived carbenes [2]. In contrast, benzophenone-based probes required prolonged UV irradiation for complete rearrangement and produced a different distribution of crosslinking products [3]. This characterization establishes that the aryl azide photophore in this compound provides a balanced profile: efficient crosslinking with manageable aqueous compatibility, albeit with product heterogeneity considerations that must be accounted for in downstream mass spectrometry analysis .

Photoaffinity Labeling Photochemistry Crosslinking Efficiency

Commercial Purity & Identity Specification

The compound is commercially supplied with a minimum purity specification of 95%, as documented in vendor technical datasheets from established specialty chemical suppliers . This specification provides a procurement baseline against which alternative sources may be evaluated. The compound's identity is definitively established through its unique CAS Registry Number (2279123-02-1), MDL number (MFCD31735506), and PubChem Compound ID (CID 138985599), which collectively ensure unambiguous compound identification across supplier catalogs and literature references [1]. In comparison, structurally related benzamide photoaffinity probes may lack standardized commercial availability, requiring custom synthesis with attendant variability in purity and batch-to-batch consistency. The 95% purity specification, while standard for research-grade photoaffinity probes, represents a verifiable quality metric that procurement officers can reference when comparing vendor offerings.

Quality Control Procurement Specification Compound Identity

Benzamide vs. Hydroxamate HDAC Isoform Interaction

The benzamide core structure of 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide positions this compound within a well-characterized class of HDAC-interacting scaffolds. Systematic comparisons between benzamide-based HDAC inhibitors and hydroxamate-based inhibitors (such as SAHA/vorinostat) reveal fundamental mechanistic distinctions: benzamides function as slow tight-binding inhibitors with extended target residence times, whereas hydroxamates act as rapid reversible inhibitors [1]. This kinetic difference translates to distinct cellular pharmacology profiles, with benzamides demonstrating time-dependent inhibition of class I HDACs that influences the duration of downstream biological effects [2]. The benzamide scaffold also exhibits inherent class I HDAC selectivity (preferentially targeting HDAC1, HDAC2, and HDAC3) in contrast to the broader pan-HDAC inhibition typical of hydroxamates [3]. While these class-level properties do not constitute direct evidence for this specific compound, they establish the scaffold-level rationale for selecting benzamide-based probes when prolonged target engagement or class I selectivity is experimentally desirable.

HDAC Inhibitor Scaffolds Benzamide Pharmacology Isoform Selectivity

Calculated Lipophilicity vs. Alternative Probes

The compound exhibits a calculated XLogP3-AA value of 3.2, as computed by PubChem based on standardized algorithms [1]. This lipophilicity metric provides a quantitative basis for estimating membrane permeability and solubility characteristics relative to alternative photoaffinity probe scaffolds. For context, the introduction of fluorine-containing groups (specifically the trifluoromethyl moiety at the 2-position) into benzamide molecules has been documented to enhance membrane permeability and metabolic stability, with the trifluoromethyl group conferring increased lipid solubility that promotes cellular absorption [2]. The calculated topological polar surface area (TPSA) of 34.7 Ų further supports favorable membrane penetration potential, as TPSA values below 140 Ų generally correlate with good passive membrane diffusion [1]. These computed properties suggest that 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide may offer favorable cellular uptake characteristics compared to more polar photoaffinity probe alternatives, though direct experimental permeability data (e.g., PAMPA or Caco-2 assay values) for this specific compound are not currently available in the public domain.

Lipophilicity Cell Permeability Physicochemical Properties

Synthetic Accessibility & Supply Chain

The compound is available as a stocked research chemical from multiple specialty suppliers, including AKSci (Catalog No. 0000EP) and Chemenu (Catalog No. CM773499), with documented MDL registration (MFCD31735506) and harmonized GHS hazard communication . This commercial availability distinguishes 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide from custom-synthesized benzamide photoaffinity probes that may require several weeks for synthesis, purification, and characterization. The compound's synthetic accessibility is supported by established methodologies for trifluoromethyl-substituted azide and benzamide preparation, including base-catalyzed aryl azide-to-amide transformations and late-stage C–H azidation strategies [1][2]. For procurement officers and laboratory managers, the combination of multi-vendor availability and documented analytical specifications provides supply chain redundancy and quality assurance that may not be available for structurally related probes requiring bespoke synthesis.

Chemical Synthesis Supply Chain Procurement

4-Azido-N,N-dimethyl-2-(trifluoromethyl)benzamide: Research & Application Scenarios


HDAC2 Target Engagement via BEProFL

This compound is appropriate for Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL) studies targeting histone deacetylase 2 (HDAC2) in biochemical assays. The documented IC50 of 2.89 × 10⁴ nM [1] positions the compound as a moderate-affinity probe suitable for mapping multiple binding poses of benzamide-based ligands without saturating all available binding sites. The photoreactive aryl azide moiety enables covalent crosslinking to HDAC2 upon UV irradiation (250–350 nm), and the established methodology demonstrates that structurally related benzamide probes achieve efficient crosslinking to HDAC2 in photolabeling experiments [2]. Researchers should incorporate appropriate controls for nitrene rearrangement-derived product heterogeneity when analyzing crosslinked species via mass spectrometry [3].

Class I HDAC Interactome Profiling

The benzamide scaffold of 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide confers inherent class I HDAC interaction potential, making this compound a candidate scaffold for chemoproteomics studies focused on HDAC1, HDAC2, and HDAC3 interactomes. Benzamide-based probes exhibit time-dependent inhibition of class I HDACs [1] and slow tight-binding kinetics with extended target residence times [2], distinguishing them from hydroxamate-based alternatives. The compound's calculated XLogP3-AA of 3.2 and TPSA of 34.7 Ų [3] support predicted cell permeability, suggesting suitability for intracellular target labeling in live-cell photoaffinity labeling experiments following empirical permeability validation.

Aryl Azide Photophore Reference Compound

This compound serves as a reference standard for comparative photochemical optimization studies. The aryl azide photophore generates nitrene intermediates that insert into C–H and N–H bonds, providing a benchmark crosslinking profile against which alternative photoreactive groups (diazirines, benzophenones) can be evaluated within the same benzamide scaffold context. Comparative studies demonstrate that aryl azides achieve comparable crosslinking efficiency to diazirines but with higher product heterogeneity [1][2]. Researchers may use 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide as a starting point for structure-activity relationship (SAR) investigations aimed at optimizing the balance between crosslinking efficiency, product uniformity, and aqueous compatibility for specific target protein applications.

SAR Studies of Benzamide HDAC Probes

The compound's defined chemical structure—featuring an azido group at the 4-position, a trifluoromethyl substituent at the 2-position, and an N,N-dimethyl carboxamide moiety—provides a well-characterized starting scaffold for SAR studies of photoreactive benzamide probes. Published studies indicate that the positioning of azido groups significantly influences both HDAC inhibitory potency and photocrosslinking efficiency [1]. The 95% minimum purity specification [2] and commercial availability from multiple vendors [3] ensure that SAR campaigns can proceed with consistent starting material quality, reducing batch-to-batch variability that could confound structure-activity interpretations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.